molecular formula C16H25NO B5211829 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine

1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine

Cat. No. B5211829
M. Wt: 247.38 g/mol
InChI Key: QMBKJKXXFBRETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV was first synthesized in the 1960s and was initially developed as a potential treatment for depression and chronic fatigue syndrome. However, due to its potent psychoactive effects, MDPV has become a popular recreational drug and has been associated with numerous cases of addiction, overdose, and death.

Mechanism of Action

1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine acts as a potent stimulant by binding to and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, which leads to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been shown to have a wide range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. Additionally, 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been shown to cause changes in the levels of various neurotransmitters and hormones in the brain, which can lead to long-term changes in brain function and behavior.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has several advantages as a tool for studying the mechanisms of addiction and drug abuse. For example, 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine is highly potent and has a rapid onset of action, which allows researchers to study the effects of the drug in real-time. However, 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine also has several limitations, including its potential for abuse and the fact that it can be difficult to obtain due to its status as a controlled substance.

Future Directions

There are several areas of future research that could further our understanding of the effects of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine on the brain and behavior. For example, future studies could investigate the long-term effects of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine use on brain function and behavior, as well as the potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine for the treatment of psychiatric disorders. Additionally, future research could explore the use of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine as a tool for studying the mechanisms of addiction and drug abuse, and could investigate the potential of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine as a new treatment for addiction.

Synthesis Methods

1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Friedel-Crafts acylation. The most common method for synthesizing 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with 2,3-dimethylphenylacetone in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been the subject of extensive scientific research due to its potent psychoactive effects and potential therapeutic applications. In recent years, 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been investigated for its potential as a tool for studying the mechanisms of addiction and drug abuse.

properties

IUPAC Name

1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-12-6-5-9-17(10-12)11-15-7-8-16(18-4)14(3)13(15)2/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBKJKXXFBRETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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